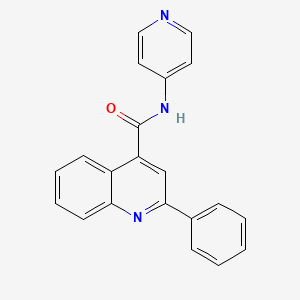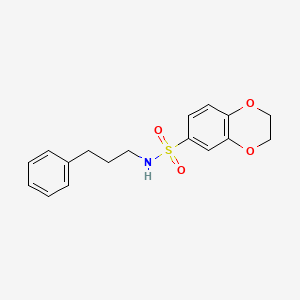
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (PPADS) is a sulfonamide derivative that has been widely used in scientific research as a potent and selective antagonist of P2X receptors. The compound was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a competitive antagonist of P2X receptors, binding to the receptor and preventing the binding of ATP. This results in the inhibition of ion channel opening and the subsequent decrease in intracellular calcium influx. The blockade of P2X receptors by N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a number of physiological effects, including the modulation of synaptic transmission and the inhibition of inflammatory responses.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a number of biochemical and physiological effects in various experimental systems. In neuronal cells, N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine. In immune cells, N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to inhibit the proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its high potency and selectivity for P2X receptors. This allows for precise modulation of P2X receptor activity without affecting other ion channels or receptors. However, one limitation of using N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its relatively short half-life, which requires frequent administration in in vivo experiments.
Direcciones Futuras
There are several potential future directions for the use of N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in scientific research. One area of interest is the development of new N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives with improved pharmacological properties, such as longer half-life and increased selectivity for specific P2X receptor subtypes. Another area of interest is the investigation of the therapeutic potential of N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in various disease models, such as chronic pain, neurodegenerative diseases, and cancer. Additionally, the use of N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in combination with other drugs or therapies may provide synergistic effects and enhance therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 3-phenylpropylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in a wide range of scientific research applications, particularly in the field of neuroscience. The compound has been shown to be a potent and selective antagonist of P2X receptors, which are ionotropic receptors that are activated by extracellular ATP. P2X receptors are involved in a variety of physiological processes, including synaptic transmission, pain perception, and immune response.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-23(20,18-10-4-7-14-5-2-1-3-6-14)15-8-9-16-17(13-15)22-12-11-21-16/h1-3,5-6,8-9,13,18H,4,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCLMSPOOZEIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5769932.png)
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)
![2-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5769956.png)
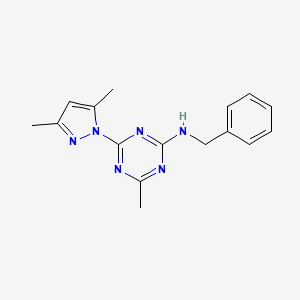
![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
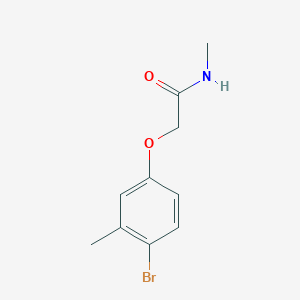
![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
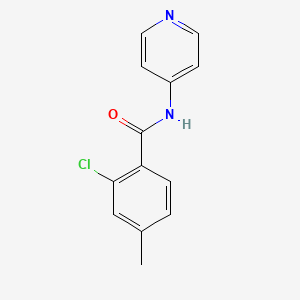
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)

